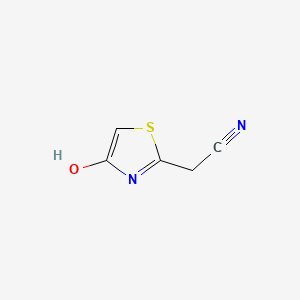

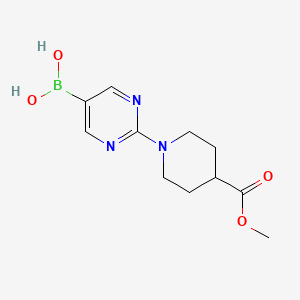

![molecular formula C15H13I2NO7S B591566 (2S)-2-氨基-3-[3,5-二碘-4-(4-磺氧基苯氧基)苯基]丙酸 CAS No. 1628776-32-8](/img/structure/B591566.png)

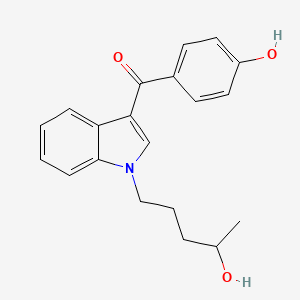

(2S)-2-氨基-3-[3,5-二碘-4-(4-磺氧基苯氧基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid, also known as T4-lysozyme, is a protein that has been extensively studied for its role in bacterial cell wall degradation. The synthesis of T4-lysozyme has been achieved through various methods, and its application in scientific research has been proven to be beneficial.

科学研究应用

Modulator of Energy Metabolism

3,5-Diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has been shown to exhibit interesting metabolic activities . In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .

Potential Treatment for Dyslipidemias and Obesity

Increased thyroid hormone (T3 and T4) levels can improve serum lipid profiles and reduce body fat . Thyroid hormone analogues have been developed that either have selective effects on specific tissues or bind selectively to thyroid hormone receptor (TR) isoform . These analogues, including 3,5-Diiodo-L-thyronine, have shown promising therapeutic results in the potential treatment of conditions such as dyslipidemias and obesity .

In Vitro Transfection of 293T Cells

The compound can also be used for in vitro transfection of 293T cells .

Inhibition of Ductal Pancreatic Adenocarcinoma Proliferation

3,3’,5-Triiodo-L-thyronine has been shown to inhibit ductal pancreatic adenocarcinoma proliferation, improving the cytotoxic effect of chemotherapy .

Enhancement of Differentiation Towards a Beta-cell-Like Phenotype

3,5,3’-Triiodo-L-thyronine enhances the differentiation of a human pancreatic duct cell line (hPANC-1) towards a beta-cell-like phenotype .

Substrate for the Assay of Halogenated Tyrosine and Thyroid Hormone Aminotransferase

3,5-Diiodo-L-tyrosine can be used as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .

Intermediate in the Biosynthesis and Alternative Pathways of Metabolism of Thyroid Hormones

3,5-Diiodo-L-tyrosine is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .

作用机制

Target of Action

The primary target of 3,5-Diiodo-L-thyronine 4’-O-Sulfate, also known as (2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid, is the mitochondria . It is an iodinated thyronine hormone that regulates gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance .

Mode of Action

3,5-Diiodo-L-thyronine 4’-O-Sulfate interacts with its targets primarily through Thyroid Hormone Receptors (THRs)-independent ways , with mitochondria as a likely cellular target . Thrs-mediated actions have also been described . It has been reported that 3,5-Diiodo-L-thyronine represses THRβ expression and impairs its up-regulation by cortisol possibly through a transrepression mechanism .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those related to energy metabolism . It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

Pharmacokinetics

It is known that the compound’s effects on homeostasis, lipid metabolism, and insulin resistance suggest that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of 3,5-Diiodo-L-thyronine 4’-O-Sulfate’s action include the regulation of gene activity affecting processes such as homeostasis, lipid metabolism, and insulin resistance . In rodent models, it has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects .

属性

IUPAC Name |

(2S)-2-amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO7S/c16-11-5-8(7-13(18)15(19)20)6-12(17)14(11)24-9-1-3-10(4-2-9)25-26(21,22)23/h1-6,13H,7,18H2,(H,19,20)(H,21,22,23)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUQDJLGYJSQKF-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

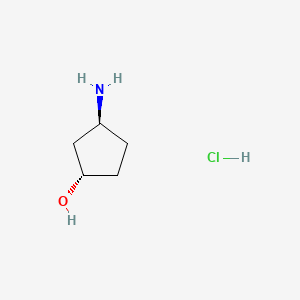

![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)

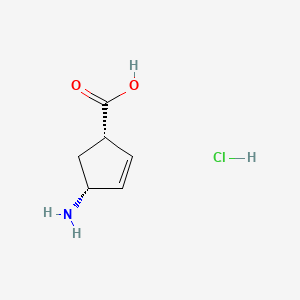

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

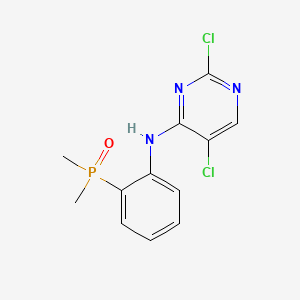

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)